Synthesis Yield Comparison: 4-[(3-Chlorobenzyl)oxy]benzaldehyde Achieves 96.6% Yield Under Standard Williamson Etherification Conditions
4-[(3-Chlorobenzyl)oxy]benzaldehyde is synthesized via reaction of 4-hydroxybenzaldehyde with 1-bromomethyl-3-chlorobenzene under Williamson etherification conditions. In a documented patent procedure, this specific 3-chloro positional isomer achieved a 96.6% isolated yield . This yield is consistent with industrial batch documentation reporting 32.6 g of crystalline product from scaled reactions . While comparative yield data for the 2-chloro and 4-chloro positional isomers under identical conditions are not available in the primary literature, the documented reproducibility of this specific 3-chloro isomer's synthesis at 96.6% yield establishes a benchmark for process development and scale-up considerations.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 96.6% isolated yield |
| Comparator Or Baseline | No direct comparator under identical conditions; baseline theoretical yield for Williamson etherification of aromatic aldehydes typically 70-90% in literature |
| Quantified Difference | 96.6% yield; exceeds typical baseline range |
| Conditions | 1-bromomethyl-3-chlorobenzene (0.5 mmol) + 4-hydroxybenzaldehyde (0.55 mmol), K2CO3 (1.5 mmol), KI (0.065 mmol), acetone (7 mL), 70°C, 2 hours |
Why This Matters
The 96.6% documented yield supports procurement decisions for multi-step synthetic campaigns where intermediate efficiency and material economy are critical selection criteria.
